molecular formula C26H26N4O3S B11551898 4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(2-methylphenyl)benzenesulfonamide

4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B11551898
M. Wt: 474.6 g/mol
InChI Key: VICVEGQTKCTIRV-UHFFFAOYSA-N
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Description

4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its intricate structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the dimethylphenyl and methyl groups. The final steps involve the formation of the sulfonamide linkage under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, sulfonamides are known for their antimicrobial properties. This compound could be investigated for its potential as an antibacterial or antifungal agent.

Medicine

Medicinally, sulfonamides have been used to treat bacterial infections. Research into this compound could reveal new therapeutic applications, such as targeting specific bacterial strains or developing new drug formulations.

Industry

Industrially, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, leading to their death. The compound’s structure allows it to bind to enzymes or receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim to treat bacterial infections.

    Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

Uniqueness

What sets 4-({[(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE apart is its complex structure, which may offer unique interactions with biological targets and potential for diverse applications. Its multiple functional groups provide opportunities for further chemical modifications and the development of new derivatives.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

4-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C26H26N4O3S/c1-17-9-12-22(15-19(17)3)30-26(31)24(20(4)28-30)16-27-21-10-13-23(14-11-21)34(32,33)29-25-8-6-5-7-18(25)2/h5-16,28-29H,1-4H3

InChI Key

VICVEGQTKCTIRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4C)C

Origin of Product

United States

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